molecular formula C17H19F2N3O2 B2517583 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide CAS No. 2418712-29-3

3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide

Cat. No. B2517583
CAS RN: 2418712-29-3
M. Wt: 335.355
InChI Key: SAYXTHYSRMCYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. It is a chemical compound that has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological conditions.

Mechanism of Action

3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. It binds to the allosteric site of mGluR1 and blocks the activation of the receptor by glutamate. This results in a decrease in the downstream signaling pathways that are involved in various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is involved in the pathophysiology of Parkinson's disease. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has also been shown to decrease the severity of seizures in animal models of epilepsy. In addition, 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has been shown to reduce the development of tolerance to opioids, which is a major problem in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has several advantages for lab experiments. It is a selective antagonist of mGluR1, which allows for the specific study of the role of this receptor in various physiological and pathological conditions. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has some limitations. It has a short half-life, which requires frequent dosing in animal experiments. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide also has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide. One direction is to study the potential therapeutic effects of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide in various neurological disorders. Another direction is to study the role of mGluR1 in pain perception and addiction. Further research is also needed to optimize the synthesis method of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide to improve its yield and purity. Additionally, the development of new compounds that target mGluR1 may lead to the discovery of more effective treatments for various neurological disorders.
Conclusion:
In conclusion, 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide is a selective antagonist of mGluR1 that has been widely used in scientific research to study the role of this receptor in various physiological and pathological conditions. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic effects of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide and to optimize its use in experimental settings.

Synthesis Methods

The synthesis of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide involves the reaction of 1-cyanocyclopentene with 2,6-difluorobenzaldehyde to form 3-(2,6-difluorophenyl)-1-cyanocyclopentene. The resulting compound is then reacted with N-acetylpropan-2-amine to produce 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide. The synthesis method of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has been optimized to produce high yields and purity.

Scientific Research Applications

3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has also been used to study the role of mGluR1 in pain perception, addiction, and anxiety disorders.

properties

IUPAC Name

3-acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-11(23)21-14(16-12(18)5-4-6-13(16)19)9-15(24)22-17(10-20)7-2-3-8-17/h4-6,14H,2-3,7-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYXTHYSRMCYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)NC1(CCCC1)C#N)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide

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